molecular formula C20H22N4O2S B295222 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-ethylthieno[2,3-d]pyrimidine

4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-ethylthieno[2,3-d]pyrimidine

Cat. No.: B295222
M. Wt: 382.5 g/mol
InChI Key: WZZZNXGNISTCIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-ethylthieno[2,3-d]pyrimidine, also known as BRL-15572, is a chemical compound that has been widely studied for its potential use in various scientific research applications. It is a selective antagonist of the dopamine D3 receptor, which is an important target for drug development in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-ethylthieno[2,3-d]pyrimidine is based on its ability to selectively bind to and block the dopamine D3 receptor. This leads to a decrease in dopamine signaling in the brain, which can have a range of effects on behavior and cognition. Some of the specific effects of this compound on the dopamine system include a reduction in drug-seeking behavior, a decrease in impulsivity, and an improvement in cognitive function.
Biochemical and physiological effects:
In addition to its effects on the dopamine system, this compound has also been found to have a range of other biochemical and physiological effects. For example, it has been shown to modulate the activity of other neurotransmitters, such as serotonin and glutamate. It has also been found to have anti-inflammatory properties and to be neuroprotective in certain contexts.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-ethylthieno[2,3-d]pyrimidine in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other dopamine receptors or neurotransmitter systems. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to synthesize and purify, and its effects may vary depending on the specific experimental conditions.

Future Directions

There are many potential future directions for research on 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-ethylthieno[2,3-d]pyrimidine. Some possible areas of investigation include:
- Further studies of its effects on addiction and drug-seeking behavior
- Exploration of its potential use in the treatment of depression and other mood disorders
- Investigation of its effects on cognitive function and memory
- Development of more efficient and cost-effective synthesis methods
- Investigation of its potential use in combination with other drugs or therapies
Overall, this compound is a promising compound that has the potential to contribute to our understanding of the dopamine system and to the development of new treatments for a range of neurological and psychiatric disorders.

Synthesis Methods

4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-ethylthieno[2,3-d]pyrimidine can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the synthesis of this compound is a complex process that requires specialized knowledge and equipment.

Scientific Research Applications

4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-ethylthieno[2,3-d]pyrimidine has been studied extensively for its potential use in various scientific research applications. It has been found to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. As such, this compound has been investigated for its potential use in the treatment of various neurological and psychiatric disorders, including addiction, depression, and schizophrenia.

Properties

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

IUPAC Name

4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-ethylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C20H22N4O2S/c1-2-15-10-16-19(21-12-22-20(16)27-15)24-7-5-23(6-8-24)11-14-3-4-17-18(9-14)26-13-25-17/h3-4,9-10,12H,2,5-8,11,13H2,1H3

InChI Key

WZZZNXGNISTCIL-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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